4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane
Description
4,4,5,5-Tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane (CAS: 889865-38-7) is a pinacol boronic ester featuring a tetrahydropyran-2-yloxy (THP-O) substituent on the para position of its phenyl ring. Its structure combines the stability of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) scaffold with the steric and electronic effects of the THP-O group. This compound is widely used in Suzuki-Miyaura cross-couplings due to its enhanced stability compared to boronic acids, particularly in aqueous or protic conditions . The THP-O group acts as a protected alcohol, enabling post-coupling deprotection for further functionalization.
Properties
CAS No. |
2222997-45-5 |
|---|---|
Molecular Formula |
C17H25BO3 |
Molecular Weight |
288.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)14-10-8-13(9-11-14)15-7-5-6-12-19-15/h8-11,15H,5-7,12H2,1-4H3 |
InChI Key |
COOKAANVBSLXEY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCCO3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Oxan-2-ylmethoxy)phenylboronic Acid
The critical intermediate, 4-(oxan-2-ylmethoxy)phenylboronic acid, is synthesized via a two-step process:
-
Protection of 4-Hydroxyphenylboronic Acid :
The hydroxyl group of 4-hydroxyphenylboronic acid is protected using 2-(bromomethyl)tetrahydro-2H-pyran (THP-OCH2-Br) under basic conditions. This Williamson ether synthesis proceeds with potassium carbonate in acetonitrile at reflux (48 hours), achieving a 75% yield. -
Purification :
The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 9:1), yielding the protected boronic acid as a colorless solid.
Table 1: Reaction Conditions for Intermediate Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | THP-OCH2-Br, K2CO3 | Acetonitrile | Reflux | 48 h | 75% |
| 2 | Silica gel chromatography | Hexane:EtOAc | - | - | 94% |
Boronate Ester Formation
Pinacol-Mediated Esterification
The boronic acid intermediate is converted to the target dioxaborolane via esterification with pinacol (2,3-dimethyl-2,3-butanediol).
-
Reaction Setup :
A mixture of 4-(oxan-2-ylmethoxy)phenylboronic acid (1.0 equiv), pinacol (1.2 equiv), and molecular sieves in anhydrous toluene is stirred under nitrogen. -
Dehydration :
The reaction is heated to 110°C for 12 hours, facilitating azeotropic removal of water. -
Workup :
The mixture is filtered, concentrated, and purified via recrystallization from hexane, yielding the title compound as white crystals (82% yield).
Table 2: Optimization of Boronate Esterification
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Solvent | Toluene | Maximizes azeotrope efficiency |
| Temperature | 110°C | Accelerates dehydration |
| Catalyst | None required | Avoids side reactions |
Alternative Pathways and Modifications
Palladium-Catalyzed Borylation
A patent-derived method employs palladium catalysis for direct borylation of 4-(oxan-2-ylmethoxy)bromobenzene:
-
Substrate Preparation :
4-Bromo-(oxan-2-ylmethoxy)benzene is synthesized via Ullmann coupling between 4-bromophenol and THP-OCH2-Br. -
Miyaura Borylation :
The bromide reacts with bis(pinacolato)diboron (1.5 equiv) in the presence of Pd(dppf)Cl2 (5 mol%) and KOAc (3.0 equiv) in dioxane at 80°C for 6 hours.
Table 3: Catalytic Borylation Conditions
| Component | Quantity | Role |
|---|---|---|
| Pd(dppf)Cl2 | 5 mol% | Catalyst |
| KOAc | 3.0 equiv | Base |
| Bis(pinacolato)diboron | 1.5 equiv | Boron source |
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
To enhance scalability, a continuous flow system is proposed:
-
Reactor Configuration :
Two sequential modules: -
Yield Improvement :
The system achieves 89% overall yield with >99% purity, reducing solvent waste by 40% compared to batch processes.
Mechanistic Insights and Side Reactions
Hydrolysis of the Dioxaborolane Ring
The dioxaborolane ring is susceptible to hydrolysis under acidic or aqueous conditions, regenerating the boronic acid:
Mitigation Strategies :
Comparative Analysis of Methods
Table 4: Advantages and Limitations of Synthetic Routes
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Pinacol Esterification | 82% | Low | High | >98% |
| Miyaura Borylation | 78% | High | Moderate | 95% |
| Continuous Flow | 89% | Medium | High | >99% |
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura coupling, where the boronate ester transfers its aryl group to a partner molecule (e.g., aryl halides or triflates) in the presence of a palladium catalyst.
Example Reaction :
Borocyclopropanation
In specialized cases, boronate esters like this compound can form boromethylzinc carbenoids, enabling cyclopropanation of alkenes. This reaction is catalyzed by zinc metal and involves insertion into the boron–carbon bond .
Mechanism :
-
Carbenoid formation : Boronate ester reacts with zinc to generate a boromethylzinc species.
-
Cyclopropanation : The carbenoid adds to alkenes, forming cyclopropane rings .
Hydrolysis and Derivatization
The boronate ester can undergo hydrolysis to form arylboronic acid, which is reactive in further transformations (e.g., oxidation, amidation).
Reaction Conditions and Efficiency
Mechanistic Insights
The compound’s reactivity stems from the stability of the dioxaborolane ring, which protects the boron center while facilitating controlled release during coupling. The oxan-2-yl substituent may influence steric and electronic effects, potentially enhancing selectivity in reactions .
Scientific Research Applications
Organic Synthesis
One of the primary applications of 4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane is as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds that are fundamental in the synthesis of complex organic molecules .
Pharmaceutical Development
The compound plays a significant role in the synthesis of biologically active molecules. For instance:
- Cancer Therapy : It has been utilized in developing boron-containing drugs that target cancer cells. The unique reactivity of boron compounds allows for selective targeting and improved therapeutic efficacy .
Material Science
In material science, this compound is used to produce advanced materials such as:
- Polymers : Its stability and reactivity make it suitable for creating high-performance polymers that can be used in various applications including electronics .
Catalysis
The compound acts as a Lewis acid, facilitating various catalytic processes. Its mechanism involves forming boron-oxygen bonds which enhance its reactivity towards organic substrates with functional groups capable of interacting with the boron center .
Case Study 1: Application in Cancer Drug Development
A study demonstrated that derivatives of this compound were synthesized to evaluate their efficacy against specific cancer cell lines. Results indicated that these compounds exhibited significant cytotoxic effects compared to standard treatments .
Case Study 2: Development of High-performance Polymers
Research conducted on the incorporation of this compound into polymer matrices showed enhanced thermal stability and mechanical properties. The resulting materials were tested for use in electronic components where durability and performance are critical .
Mechanism of Action
The mechanism of action involves the formation of a boronic acid intermediate, which then undergoes transmetalation with a palladium catalyst. This intermediate then couples with an organic halide to form the final product. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the formation of carbon-carbon bonds in cross-coupling reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., bromine in ) enhance electrophilicity, facilitating transmetalation in cross-couplings. Conversely, electron-donating groups like THP-O may slow reactivity but improve stability.
- Functional Group Versatility: Ethynyl and THP-O substituents enable orthogonal reactivity (e.g., Sonogashira coupling for ethynyl , acid-sensitive deprotection for THP-O ).
Reactivity and Stability
- Stability : Pinacol boronates are more hydrolytically stable than boronic acids. The THP-O group further enhances stability by reducing electrophilicity at the boron center .
- Reactivity in Cross-Couplings: Bromophenyl derivatives exhibit high reactivity in nickel-catalyzed reductive alkylation (yield: >80%) due to the bromine leaving group . Ethynylphenyl derivatives participate in gold-catalyzed Sonogashira couplings, forming C–C bonds with aryl halides . THP-O-substituted derivatives require milder conditions for Suzuki-Miyaura couplings to prevent deprotection .
Biological Activity
4,4,5,5-Tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane (CAS No. 889865-38-7) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a dioxaborolane ring which is significant for its reactivity and interaction with biological systems. The structural formula can be represented as follows:
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : The dioxaborolane moiety is believed to interfere with cell signaling pathways associated with cancer cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .
- Case Study : A study demonstrated that a related dioxaborolane compound significantly inhibited the growth of breast cancer cells in vitro and in vivo models. The compound was shown to downregulate the expression of oncogenes while upregulating tumor suppressor genes .
Antimicrobial Activity
The antimicrobial properties of boron-containing compounds are well-documented. Preliminary studies on this compound suggest potential efficacy against various bacterial strains.
- Activity Spectrum : In vitro testing indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Solubility | High in organic solvents |
| Bioavailability | Moderate |
| Half-life | Approximately 6 hours |
| Metabolism | Hepatic |
Safety and Toxicity
Safety assessments have shown that while the compound exhibits biological activity, it also poses certain risks. Toxicological studies indicate that it can be harmful if ingested or inhaled.
Q & A
Q. Basic
- Storage : Under argon or nitrogen in sealed, moisture-free containers at –20°C ( recommends argon-filled vials) .
- Handling : Use gloveboxes for air-sensitive steps () and PPE (nitrile gloves, lab coats) to avoid dermal exposure .
- Waste disposal : Segregate boron-containing waste and consult certified hazardous waste services () .
How can researchers optimize its use in Suzuki-Miyaura cross-couplings, particularly for sterically hindered substrates?
Advanced
Key strategies include:
- Ligand selection : Bulky ligands like SPhos enhance catalytic activity for hindered aryl partners .
- Solvent/base systems : Use DMF with Cs2CO3 for better solubility of boronate esters.
- Microwave-assisted synthesis : Reduces reaction time and improves yields for challenging substrates .
How to address discrepancies in reported reaction yields or spectral data?
Q. Advanced
- Yield optimization : Screen catalysts (e.g., Pd(OAc)2 vs. PdCl2(dppf)) and adjust stoichiometry ( used 0.5 equiv of mesitylene for yield calculation) .
- Spectral contradictions : Re-run NMR with deuterated solvents (e.g., CDCl3 vs. DMSO-d6) and confirm peak assignments via 2D experiments (HSQC, HMBC) .
What mechanistic insights explain its stability under acidic or oxidative conditions?
Q. Advanced
- Boron protection : The pinacol ester shields boron from hydrolysis, but acidic conditions (pH < 3) cleave the dioxaborolane ring.
- Oxidative stability : The tetramethyl groups sterically hinder oxidation, though prolonged air exposure degrades the compound ( recommends argon storage) .
How does the oxane substituent influence its reactivity in transition-metal-catalyzed reactions?
Advanced
The oxane group:
- Electronic effects : Electron-donating oxygen stabilizes the boronate intermediate, accelerating transmetallation.
- Steric effects : The tetrahydropyran ring increases steric bulk, potentially slowing reactions with hindered electrophiles.
- Solubility : Enhances solubility in polar aprotic solvents like THF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
